

eravacycline drug classification tetracycline antibiotic

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Compound Focus: Eravacycline dihydrochloride

CAS No.: 1334714-66-7

Cat. No.: S006814

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Drug Classification and Core Properties

The table below summarizes the fundamental technical data for eravacycline.

Property	Classification & Details
Therapeutic Category	Antibacterial [1] [2]
Chemical Class	Fluorocycline; Tetracycline antibiotic [1] [3]
Molecular Formula	$C_{27}H_{31}FN_4O_8$ [1] [2] [4]
Molecular Weight	558.56 g/mol [1] [4]
Brand Name	Xerava [1] [4] [3]
FDA Approval Status	Approved (August 27, 2018) [1]
Primary Indication	Complicated intra-abdominal infections (cIAI) in patients 18 years and older [1] [3]

Property	Classification & Details
Mechanism of Action	Binds to the 30S ribosomal subunit, inhibiting bacterial protein synthesis [1] [2] [5]

Mechanism of Action and Resistance

Eravacycline's primary mechanism is the inhibition of protein synthesis. Its modern design provides enhanced activity against resistant pathogens.

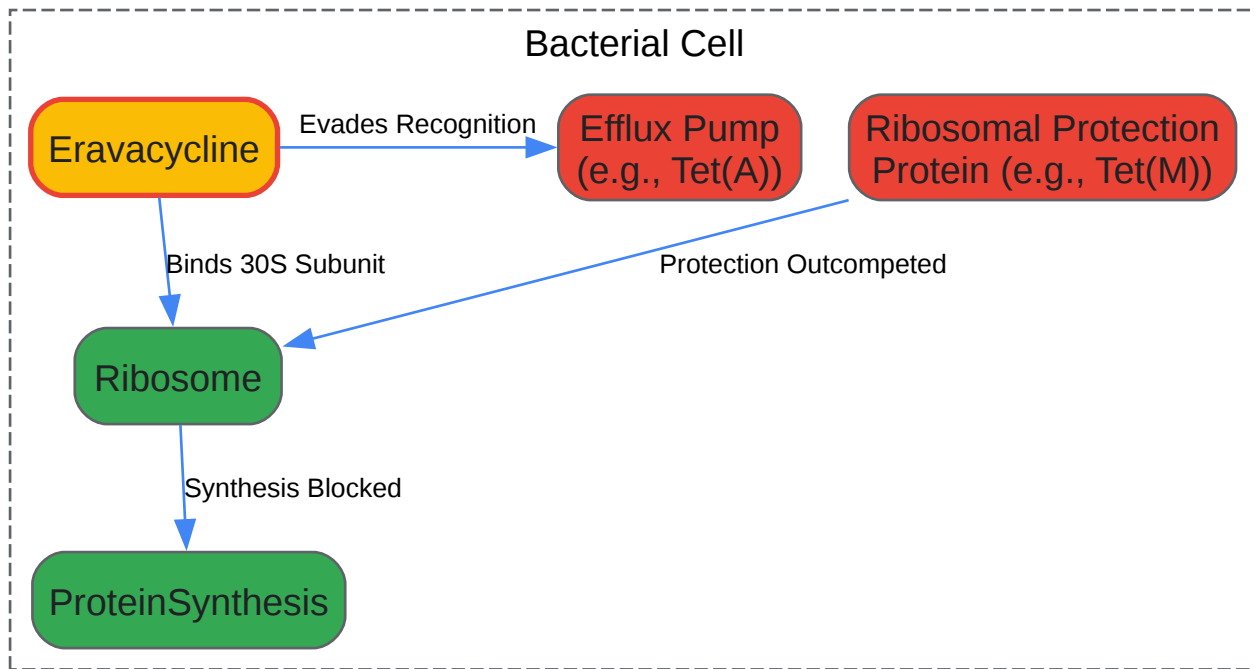
Detailed Mechanism of Action

Eravacycline is a bacteriostatic antibiotic that binds reversibly to the **30S ribosomal subunit** [1] [5]. This binding obstructs the attachment of aminoacyl-tRNA to the acceptor site (A-site) of the mRNA-ribosome complex, preventing the incorporation of amino acid residues into elongating peptide chains and thereby halting protein synthesis [1] [5]. While generally bacteriostatic, it has shown bactericidal activity against certain strains of *Escherichia coli* and *Klebsiella pneumoniae* [1].

Overcoming Resistance Mechanisms

Eravacycline's fluorocycline structure incorporates a C-7 fluoro and a C-9 pyrrolidinoacetamido modification, enabling it to evade the two most common tetracycline resistance pathways [4] [5]:

- **Efflux Pump Resistance:** Traditional tetracyclines are expelled by pumps like Tet(A) and Tet(K). Eravacycline's structure reduces its recognition by these pumps, allowing it to maintain effective intracellular concentrations [5].
- **Ribosomal Protection:** Proteins like Tet(M) protect the ribosome by altering its conformation. Eravacycline maintains a high binding affinity for the ribosome even in the presence of these protection proteins [5].



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Eravacycline inhibits protein synthesis and overcomes major resistance mechanisms.

Spectrum of Activity and Efficacy Data

Eravacycline demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including many multidrug-resistant strains [1] [4].

Quantitative In Vitro Susceptibility and Clinical Outcomes

The tables below consolidate key quantitative data from pre-clinical and clinical studies.

Pathogen Category	Example Pathogens (with noted activity against MDR strains)
Gram-positive	<i>Staphylococcus aureus</i> (MRSA), <i>Enterococcus faecalis</i> , <i>E. faecium</i> (VRE) [4]
Gram-negative	<i>Escherichia coli</i> , <i>Klebsiella pneumoniae</i> , <i>Citrobacter freundii</i> [1] [4] [3]

Pathogen Category	Example Pathogens (with noted activity against MDR strains)
Anaerobes	<i>Bacteroides</i> spp., <i>Clostridium perfringens</i> [1] [3]
Notable Activity	Carbapenem-resistant Enterobacteriaceae (CRE), ESBL-producing strains [1] [5]

Study / Context	Clinical Cure Rate	Microbiological Eradication Rate	Adverse Event Incidence
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| **IGNITE 4 (cIAI)** (vs. Meropenem) | 90.8% (Erava) vs. 91.2% (Mero) in micro-ITT [4] | N/A | Most common: infusion site reactions, nausea, vomiting (each <5%) [4] || **Real-world (Pneumonia)** (Respiratory Dept. Patients) | 87.6% [6] | 85.8% [6] | 1.8% (2/113 patients) [6] |

Experimental Research Protocols

For researchers, here are detailed methodologies from key studies on eravacycline.

Antibiotic Susceptibility Testing (AST) and Heteroresistance Screening

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and screen for heteroresistance (where a subpopulation of cells shows higher resistance) [7].

- **Method:** Agar dilution or broth microdilution, following Clinical and Laboratory Standards Institute (CLSI) guidelines [7].
- **Strains:** Test clinical isolates alongside a quality control strain (e.g., *E. faecalis* ATCC 29212). The MIC range for the control should be 0.015–0.06 µg/mL [7].
- **Heteroresistance Detection via Population Analysis Profiling (PAP):**
 - Take a high-inoculum bacterial suspension (~10⁸ CFU/mL).
 - Plate onto Mueller-Hinton (MH) agar plates containing eravacycline at concentrations above the MIC (e.g., 0.25, 0.5, 1.0, and 2.0 mg/L).
 - Incubate at 37°C for 24 hours and count the colonies that grow. The presence of colonies on plates with antibiotic concentrations 4-8 times higher than the MIC indicates heteroresistance [7].

Investigating Resistance Mechanisms via Transcriptomics/Proteomics

This approach profiles bacterial response to eravacycline to identify upregulated resistance genes [8].

- **Induction of Resistance:** Subject bacteria (e.g., *Acinetobacter baumannii*) to serial passages in increasing concentrations of eravacycline, starting from sub-MIC levels, until a stable, resistant population is obtained [8].
- **RNA Sequencing (Whole-Cell Transcriptome):**
 - Extract total RNA from both induced (treated) and control untreated bacterial strains.
 - Perform high-throughput RNA sequencing (e.g., Illumina platform). Ensure high-quality data (Q20 > 97%).
 - Analyze differential gene expression (DEGs) using bioinformatics tools (e.g., R package). Look for upregulation of genes encoding efflux pumps (MFS, RND, MATE, ABC transporters), ribosomal proteins, and outer membrane proteins [8].
- **OMVs Proteomic Profiling (LC-MS/MS):**
 - Isolate Outer Membrane Vesicles (OMVs) from the culture supernatant of treated and control bacteria via ultracentrifugation.
 - Digest the OMV proteins with trypsin and analyze the peptides using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
 - Identify proteins with significantly altered abundance in the OMVs from treated cells, such as stress proteins, ribosomal proteins, and resistance-conferring factors [8].

Research and Repurposing Potential

Beyond its antibacterial use, computational studies suggest potential for drug repurposing.

- **Matrix Metalloproteinase (MMP) Inhibition:** An *in silico* study showed eravacycline has strong binding affinity (ΔG values from -8.6 to -9.7 kcal/mol) against multiple MMPs (MMP1, MMP2, MMP8, MMP9, MMP13), which are involved in cancer and other diseases. Its binding affinity for MMP9 was -9.7 kcal/mol, indicating potential as a broad-spectrum MMP inhibitor [9].
- **Antiviral Activity Against Monkeypox Virus (MPXV):** Another computational screening study identified eravacycline as a top candidate against MPXV proteins. It showed a docking score of -7.87 kcal/mol against the viral DNA-dependent RNA polymerase, suggesting it warrants further investigation as a therapeutic agent [10].

Eravacycline represents a significant advancement in the tetracycline class. Its well-defined mechanism and robust activity against challenging pathogens make it a valuable subject for ongoing research, particularly in

combating multidrug resistance and exploring new therapeutic applications.

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To cite this document: Smolecule. [eravacycline drug classification tetracycline antibiotic]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b006814#eravacycline-drug-classification-tetracycline-antibiotic>]

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